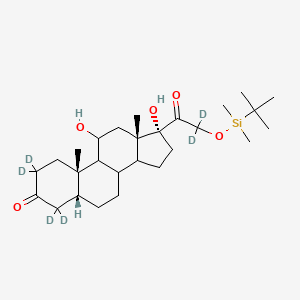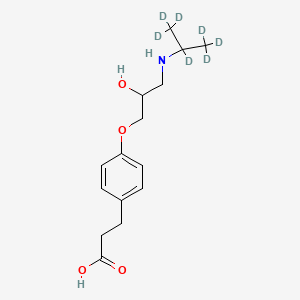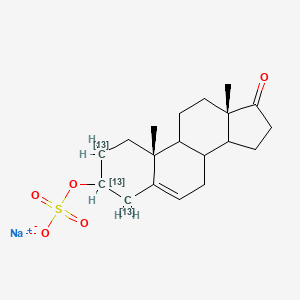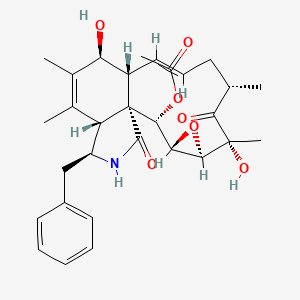
25,26-Dihydroxy Vitamin D3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25,26-Dihydroxyvitamin D3-d3 is a metabolite of vitamin D3, known for its role in calcium and phosphate homeostasis in the human body. This compound is a hydroxylated form of vitamin D3, which is crucial for various biological functions, including bone mineralization and immune regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25,26-Dihydroxyvitamin D3-d3 typically involves the hydroxylation of vitamin D3 (cholecalciferol). One method employs a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system. The reaction conditions include high-density suspensions of resting cells producing the enzyme, which catalyze the conversion of vitamin D3 to 25-hydroxyvitamin D3 using either oxygen via the endogenous respiratory chain or externally added ferricyanide as a low-cost electron acceptor .
Industrial Production Methods: Industrial production methods for 25,26-Dihydroxyvitamin D3-d3 often involve biocatalytic platforms that utilize whole-cell systems. These systems offer high selectivity, independence from electron donor systems, and higher product yield. The established cyclodextrin recycling procedure further enhances the efficiency of large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 25,26-Dihydroxyvitamin D3-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation process is catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the vitamin D3 molecule .
Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase, oxygen, and ferricyanide. The reaction conditions typically involve semi-aerobic environments and high-density cell suspensions .
Major Products: The major products formed from these reactions include 25-hydroxyvitamin D3 and other hydroxylated metabolites such as 24,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 .
Wissenschaftliche Forschungsanwendungen
25,26-Dihydroxyvitamin D3-d3 has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 25,26-Dihydroxyvitamin D3-d3 involves its interaction with the vitamin D receptor, a nuclear receptor that regulates the expression of hundreds of genes involved in skeletal and other biological functions . Upon binding to the receptor, the compound influences gene transcription, leading to various physiological effects such as calcium absorption, bone mineralization, and immune modulation .
Vergleich Mit ähnlichen Verbindungen
- 25-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 24,25-Dihydroxyvitamin D3
Comparison: 25,26-Dihydroxyvitamin D3-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other vitamin D metabolites. For instance, while 1,25-dihydroxyvitamin D3 is primarily involved in calcium and phosphate homeostasis, 25,26-Dihydroxyvitamin D3-d3 has additional roles in regulating immune responses and muscle function .
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
419.7 g/mol |
IUPAC-Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-(trideuteriomethyl)heptane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1/i3D3 |
InChI-Schlüssel |
QOWCBCXATJITSI-VROSBJPWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(CO)O |
Kanonische SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)





oxane-2-carboxylic acid](/img/structure/B12425644.png)

